(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid
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Overview
Description
(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid: is a chemical compound with the molecular formula C13H16FNO4S. It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperidine ring, which are connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylsilane to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . The fluorosulfonylation step can be efficiently achieved using fluorosulfonyl radicals .
Industrial Production Methods
In an industrial setting, the production of (1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins, while the piperidine ring provides structural stability. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1-[(4-Fluorophenyl)sulfonyl]piperidin-4-YL)acetic acid
- (1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-3-YL)acetic acid
- (1-[(4-Fluorophenyl)sulfonyl]azepan-3-YL)acetic acid
Uniqueness
(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in certain research and industrial contexts .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-3-5-12(6-4-11)20(18,19)15-7-1-2-10(9-15)8-13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRZZQUSCMWEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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